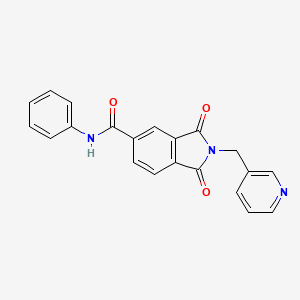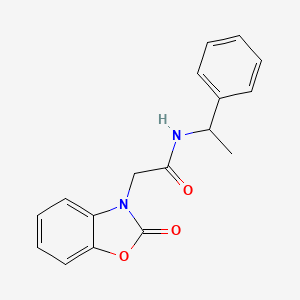![molecular formula C14H21ClN2O3 B4402462 1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402462.png)
1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride
Übersicht
Beschreibung
1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride, also known as JNJ-7925476, is a small molecule inhibitor that is used in scientific research to study the role of certain proteins in various cellular processes. This compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. In
Wirkmechanismus
The mechanism of action of 1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride involves the inhibition of protein kinase CK2 and transcription factor NF-κB. CK2 is a serine/threonine kinase that plays a role in cell growth and survival. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting the activity of these proteins, this compound can reduce cell growth, inflammation, and immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and immune response in animal models. However, the exact mechanism by which this compound produces these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target proteins. However, this compound also has some limitations. It may have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may vary depending on the cell type or disease model being studied.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride. One area of interest is the development of new therapies for cancer and inflammation based on the inhibition of CK2 and NF-κB. Researchers are also exploring the potential of this compound in other disease models, such as Alzheimer's disease and autoimmune disorders. Additionally, there is ongoing research to optimize the synthesis and formulation of this compound for improved efficacy and safety.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride is primarily used in scientific research to study the role of certain proteins in various cellular processes. This compound has been found to inhibit the activity of several proteins, including the protein kinase CK2 and the transcription factor NF-κB. These proteins play important roles in cell growth, differentiation, and survival, making them potential targets for cancer and inflammation therapy. By inhibiting the activity of these proteins, researchers can better understand their role in disease and develop new therapies to target them.
Eigenschaften
IUPAC Name |
1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-16(18)13-6-4-7-14(12-13)19-11-5-10-15-8-2-1-3-9-15;/h4,6-7,12H,1-3,5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVLALHZIEZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4402390.png)
![2-{[3-(methylsulfonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4402396.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)

![1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4402417.png)

![4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4402439.png)


![{3-[(1-chloro-2-naphthyl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B4402477.png)
![[3-(3-tert-butylphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402478.png)